3-[(2,4-difluorophenyl)methoxy]benzaldehyde
Description
Properties
IUPAC Name |
3-[(2,4-difluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-5-4-11(14(16)7-12)9-18-13-3-1-2-10(6-13)8-17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKWEEGBRBTQFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The principal synthetic method for 3-[(2,4-difluorophenyl)methoxy]benzaldehyde involves the nucleophilic substitution reaction between 2,4-difluorobenzyl alcohol and 3-hydroxybenzaldehyde. The reaction is typically catalyzed by a base and conducted in a polar aprotic solvent to facilitate the formation of the ether linkage.
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- 2,4-Difluorobenzyl alcohol
- 3-Hydroxybenzaldehyde
Catalyst/Base: Potassium carbonate (K₂CO₃) is commonly used to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity.
Solvent: Dimethylformamide (DMF) is preferred for its high polarity and ability to dissolve both reactants and base.
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- The mixture is heated to moderate temperatures (often 80–120 °C) to promote the ether formation.
- Reaction progress is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
Isolation: After completion, the product is isolated by filtration or extraction, followed by washing with methanol/water to purify.
Yield: Optimized conditions yield approximately 85–91% of the target compound.
Key Analytical Data for Confirmation:
| Technique | Key Observations |
|---|---|
| ¹H NMR (DMSO-d₆) | Aromatic protons δ 7.1–8.1 ppm; aldehyde proton δ ~10.7 ppm |
| ¹³C NMR (DMSO-d₆) | Characteristic aromatic and aldehyde carbon signals |
| FTIR | C=O stretching at 1680–1720 cm⁻¹; C-F vibrations at 1100–1250 cm⁻¹ |
| HRMS | Molecular ion peak [M+H]⁺ at m/z 334.1553 (calculated 334.1556) |
Industrial Scale Production
Industrial synthesis of this compound generally follows the same reaction pathway but incorporates process optimizations:
Scale-up: Larger batch sizes or continuous flow reactors improve throughput.
Optimization: Reaction parameters such as temperature, solvent volume, and base concentration are fine-tuned to maximize yield and minimize by-products.
Purification: Techniques such as recrystallization and chromatographic separation are employed to achieve high purity standards required for pharmaceutical applications.
Comparative Analysis of Preparation Methods
| Aspect | Laboratory Synthesis | Industrial Production |
|---|---|---|
| Scale | Milligram to gram scale | Kilogram to ton scale |
| Reaction Setup | Batch reaction in flasks | Continuous flow reactors or large batch reactors |
| Base Used | Potassium carbonate (K₂CO₃) | Same, with optimized dosage |
| Solvent | Dimethylformamide (DMF) | DMF or alternative polar aprotic solvents |
| Reaction Monitoring | TLC, NMR | Online HPLC or NMR for process control |
| Purification | Filtration, washing with methanol/water | Recrystallization, chromatography |
| Yield | 85–91% | Comparable or improved through process control |
Related Synthetic Strategies and Insights
While the primary method involves direct etherification, related literature suggests alternative approaches for synthesizing fluorinated benzaldehyde derivatives:
Protecting Group Strategies: Use of acetal formation and deprotection steps to protect aldehyde functionality during reactions (e.g., ethylene glycol protection) has been reported for similar compounds to improve selectivity and yield.
Catalysts and Coupling Agents: In some aromatic substitutions, coupling agents like HATU and bases such as N,N-diisopropylethylamine (DIEA) are used, especially in amide bond formation, but are less common in ether synthesis for this compound.
Isotopic Labeling: Advanced syntheses involving isotopically labeled benzaldehydes use multi-step protocols including methylation, ortho-formylation, and selective demethylation, which may inform future modifications of the synthesis for labeled derivatives.
Summary Table of the Main Preparation Method
| Step | Reagents/Conditions | Purpose | Outcome/Yield |
|---|---|---|---|
| 1 | 2,4-Difluorobenzyl alcohol + 3-Hydroxybenzaldehyde + K₂CO₃ + DMF, heat | Etherification via nucleophilic substitution | Formation of this compound, ~85–91% yield |
| 2 | Filtration and washing with methanol/water | Purification | Isolated pure product |
| 3 | Characterization (NMR, FTIR, HRMS) | Structural confirmation | Verified compound identity |
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-difluorophenyl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 3-[(2,4-difluorophenyl)methoxy]benzoic acid.
Reduction: 3-[(2,4-difluorophenyl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Intermediates
One of the primary applications of 3-[(2,4-difluorophenyl)methoxy]benzaldehyde is as an intermediate in the synthesis of pharmaceutical compounds. Its structural features make it a valuable precursor for developing various bioactive molecules. For example, compounds derived from this benzaldehyde have shown potential as anti-cancer agents due to their ability to inhibit specific cellular pathways involved in tumor growth .
Agrochemical Development
The compound is also explored in agrochemical formulations. Its derivatives may exhibit herbicidal or fungicidal properties, making them candidates for developing new agricultural products that are both effective and environmentally friendly. Research indicates that modifications to the benzaldehyde structure can enhance biological activity against pests and pathogens .
Material Science
In material science, this compound can be utilized in the design of novel polymers or coatings. The incorporation of such aromatic aldehydes into polymer matrices can improve mechanical properties and thermal stability while providing functional characteristics such as UV resistance or antimicrobial activity .
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the use of this compound as a starting material for synthesizing a series of triazole derivatives. These derivatives exhibited significant cytotoxicity against various cancer cell lines, highlighting the compound's potential in cancer therapy development .
Case Study 2: Agrochemical Efficacy
In another research effort, derivatives of this compound were tested for their efficacy against fungal pathogens affecting crops. The results indicated that certain modifications led to enhanced antifungal activity compared to standard treatments, suggesting a promising avenue for developing new agrochemicals .
Data Tables
| Application Area | Description | Example Compounds Derived |
|---|---|---|
| Pharmaceutical | Anticancer agents | Triazole derivatives |
| Agrochemical | Herbicides and fungicides | Fluoro-substituted benzaldehydes |
| Material Science | Polymers with enhanced properties | UV-resistant coatings |
Mechanism of Action
The mechanism of action of 3-[(2,4-difluorophenyl)methoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl group can enhance its binding affinity and specificity towards certain targets. The aldehyde group can also participate in covalent interactions with nucleophilic residues in proteins .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their molecular formulas, molecular weights, and distinguishing features:
Biological Activity
3-[(2,4-difluorophenyl)methoxy]benzaldehyde, a compound with the CAS number 1270984-72-9, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Target Interactions
this compound is known to interact with various biological targets, including enzymes and receptors involved in numerous biochemical pathways. The presence of the difluorophenyl group enhances its lipophilicity, potentially increasing its binding affinity to target sites.
Biochemical Pathways
Research indicates that this compound may influence several key pathways associated with inflammation, cancer progression, and metabolic regulation. For example, it has been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating oxidative stress responses .
Antitumor Activity
Numerous studies have reported the antitumor effects of this compound. It has demonstrated significant inhibitory effects on various cancer cell lines. For instance:
- Breast Cancer : In vitro studies revealed that the compound inhibited the proliferation of MDA-MB-231 breast cancer cells with an IC50 value in the low micromolar range .
- Colon Cancer : The compound also exhibited cytotoxic effects against HCT116 colon cancer cells, suggesting its potential as a therapeutic agent in colon cancer treatment .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against both bacterial and fungal strains. It was found to inhibit the growth of several pathogenic bacteria and fungi in laboratory settings, indicating its potential use as an antimicrobial agent.
Anti-inflammatory Effects
This compound has been shown to reduce inflammation through the modulation of inflammatory mediators. Studies indicate that it can lower levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli .
Study 1: Antitumor Efficacy in Animal Models
A recent study evaluated the antitumor efficacy of this compound in xenograft models of breast cancer. The results demonstrated that treatment with this compound significantly reduced tumor volume compared to control groups, highlighting its potential for clinical application .
Study 2: Inhibition of DPP-IV Enzyme
In another investigation focusing on metabolic disorders, this compound was evaluated for its ability to inhibit the DPP-IV enzyme. It exhibited substantial inhibition at concentrations as low as 50 µM, positioning it as a candidate for managing diabetes-related conditions .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. It is recommended to be stored under controlled conditions (2-8°C) to maintain stability and efficacy over time.
Summary Table of Biological Activities
Q & A
Q. Basic
- 1H/13C-NMR : Assign peaks using DMSO-d₆ (δ 2.50 ppm for 1H; δ 39.52 ppm for 13C). Key signals include aromatic protons (δ 7.1–8.1 ppm) and aldehyde protons (δ ~10.7 ppm) .
- FTIR : Identify C=O stretching (1680–1720 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated: 334.1556; observed: 334.1553) .
How can discrepancies in NMR data between theoretical and experimental results be resolved?
Q. Advanced
- Solvent Effects : Use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃) to avoid shifts .
- Dynamic Effects : Conduct variable-temperature NMR to assess conformational exchange .
- Referencing : Calibrate against residual solvent peaks or internal standards (e.g., TMS) .
Example : In , the aldehyde proton (δ 10.72 ppm) aligns with predicted values, while aryl protons may shift due to electron-withdrawing fluorine substituents.
What strategies are used to determine the crystal structure of fluorinated benzaldehydes?
Q. Advanced
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., ethanol/water mixtures). Analyze intermolecular interactions (e.g., CH-π, hydrogen bonds) .
- Key Parameters :
- Dihedral angles between aromatic rings (e.g., 78.31° in ).
- Bond lengths (C=O: ~1.21 Å; C-F: ~1.34 Å) .
Q. Advanced
- Kinetic Studies : Use stopped-flow NMR to monitor aldehyde reactivity with amines/hydrazines .
- Substituent Effects : Compare reaction rates with non-fluorinated analogs to quantify electronic effects .
- Conditions : Optimize pH (e.g., acetic acid catalysis) and solvent polarity .
What computational methods predict the metabolic pathways of fluorinated benzaldehydes?
Q. Advanced
- DFT Calculations : Model hydrolysis or oxidation pathways using Gaussian09 with B3LYP/6-31G(d) .
- Metabolite Prediction : Use tools like MetaPrint2D to identify potential Phase I/II metabolites (e.g., glucuronidation of the aldehyde group) .
How to address low yields in condensation reactions involving this aldehyde?
Q. Advanced
- Catalyst Screening : Test Brønsted acids (e.g., AcOH) vs. Lewis acids (e.g., ZnCl₂) .
- Solvent Optimization : Switch from ethanol (polar protic) to THF (aprotic) to reduce side reactions .
- Purification : Use column chromatography (silica gel, hexane/EtOAc) for polar byproducts .
What are the key considerations in selecting catalysts for its synthesis?
Q. Basic
- Base Strength : K₂CO₃ (strong) vs. NaOAc (weak) for deprotonating phenolic –OH groups .
- Solvent Compatibility : Avoid protic solvents with strong bases to prevent side reactions .
How to analyze the electronic effects of difluorophenyl groups on aldehyde reactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
